molecular formula C10H16ClN B1436133 N-methyl-1-phenylpropan-d6-2-amine,monohydrochloride CAS No. 1219805-26-1

N-methyl-1-phenylpropan-d6-2-amine,monohydrochloride

Cat. No.: B1436133
CAS No.: 1219805-26-1
M. Wt: 191.73 g/mol
InChI Key: TWXDDNPPQUTEOV-PEIUVIDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-phenylpropan-d6-2-amine,monohydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 191.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Isotope Effects in Enzymatic N-demethylation

Abdel-Monem (1975) studied the N-demethylation of 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates. This research indicated the presence of a kinetic primary isotope effect in the enzymatic N-demethylation of tertiary amines, suggesting the C-H bond cleavage of the N-methyl group as a rate-limiting step in the process (Abdel-Monem, 1975).

N-Hydroxylation Studies

Gal, Gruenke, and Castagnoli (1975) explored the metabolic N-hydroxylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane by rabbit liver microsomes, demonstrating the formation of specific metabolites identified through gas chromatography-mass spectrometry (GLC-MS) (Gal et al., 1975).

NMR Analysis of Novel Psychoactive Substances

Chapman (2017) reported 1H NMR spectra of various psychoactive substances, including N-benzyl-2-phenylethan-1-amines and N-benzyl-1-phenylpropan-2-amines, which can aid in identifying these compounds for forensic and harm-reduction purposes (Chapman, 2017).

Synthesis and Application in GABAB Receptor Antagonists

Abbenante, Hughes, and Prager (1994) synthesized 3-nitro-2-phenylpropan-1-amine and 2-(4-chlorophenyl)-3-nitropropan-1-amine as specific agonists of GABA and GABAB receptors. This research contributes to understanding receptor interactions and potential therapeutic applications (Abbenante et al., 1994).

Automated Radiosynthesis for PET Tracers

Buccino et al. (2016) developed an automated method for synthesizing (11)C-labelled PET tracers, which are crucial in clinical research for imaging and diagnostic purposes (Buccino et al., 2016).

Synthesis of LDL Receptor Upregulators

Ito and colleagues (2002) presented a practical method for preparing N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide as an upregulator of the LDL receptor. This research has implications for treating conditions related to LDL cholesterol levels (Ito et al., 2002).

Properties

IUPAC Name

1,1,1,2,3,3-hexadeuterio-N-methyl-3-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i1D3,8D2,9D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXDDNPPQUTEOV-PEIUVIDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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